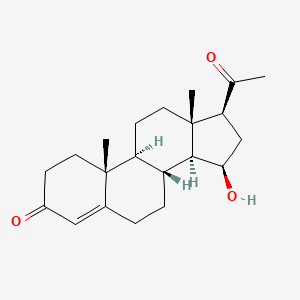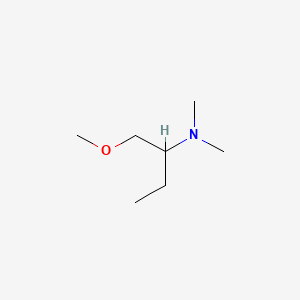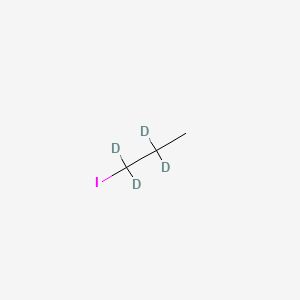![molecular formula C20H33O3P B13837483 [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene, also known as 10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester, is a chemical compound with the molecular formula C20H33O3P and a molecular weight of 352.455 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, an undec-10-enyl chain, and a phosphoryl group attached to an oxymethylbenzene moiety .
Vorbereitungsmethoden
The synthesis of [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene involves several steps. One common synthetic route includes the reaction of 10-undecenyl-phosphonic acid with benzyl alcohol and ethyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces phosphine oxides .
Wissenschaftliche Forschungsanwendungen
[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, leading to inhibition or activation of enzymatic activity . The ethoxy and undec-10-enyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene include other phosphonate esters such as:
10-Undecenyl-phosphonic Acid Benzyl Methyl Diester: Similar structure but with a methyl group instead of an ethyl group.
10-Undecenyl-phosphonic Acid Benzyl Propyl Diester: Similar structure but with a propyl group instead of an ethyl group.
10-Undecenyl-phosphonic Acid Benzyl Butyl Diester: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H33O3P |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C20H33O3P/c1-3-5-6-7-8-9-10-11-15-18-24(21,22-4-2)23-19-20-16-13-12-14-17-20/h3,12-14,16-17H,1,4-11,15,18-19H2,2H3 |
InChI-Schlüssel |
WGIUBJHRZWZCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCCCCC=C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


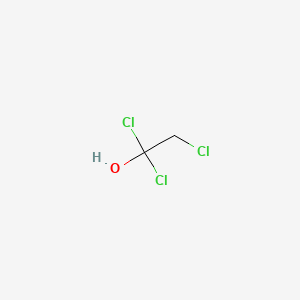
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
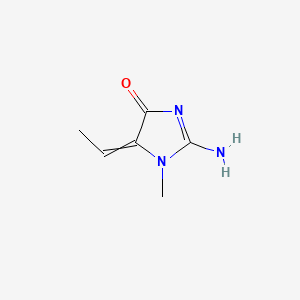

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
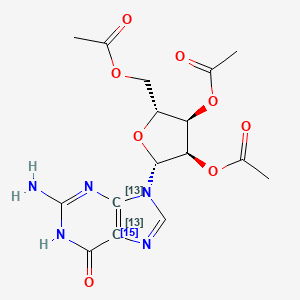

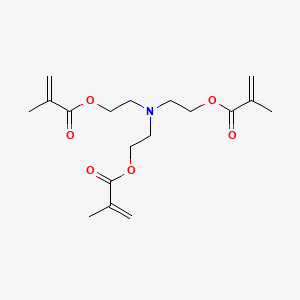
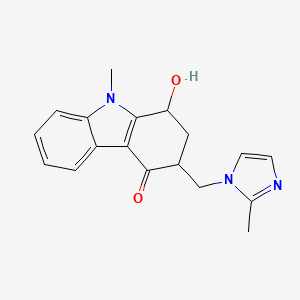
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
